molecular formula C7H8BNO4 B13698087 2,3-dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine

2,3-dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine

Cat. No.: B13698087
M. Wt: 180.96 g/mol
InChI Key: KTNFVCOZTGBOIE-UHFFFAOYSA-N
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Description

2,3-Dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine is a heterocyclic compound that contains both boronic acid and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The boronic acid group can participate in substitution reactions to form new carbon-boron bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the pyridine ring can produce piperidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acid derivatives and pyridine-containing molecules, such as:

Uniqueness

2,3-Dihydro-8-(boronic acid)-1,4-Dioxino[2,3-b]pyridine is unique due to its combination of boronic acid and pyridine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C7H8BNO4

Molecular Weight

180.96 g/mol

IUPAC Name

2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ylboronic acid

InChI

InChI=1S/C7H8BNO4/c10-8(11)5-1-2-9-7-6(5)12-3-4-13-7/h1-2,10-11H,3-4H2

InChI Key

KTNFVCOZTGBOIE-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=NC=C1)OCCO2)(O)O

Origin of Product

United States

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